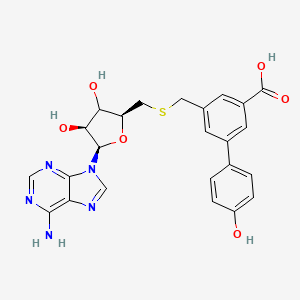![molecular formula C31H30FN3O6 B12382076 Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol](/img/structure/B12382076.png)
Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol is a camptothecin compound known for its ability to inhibit cell proliferation. It has shown significant potential in cancer research, particularly in inhibiting the proliferation of MDA-MB-468 cells with an IC50 value of 2.92 ng/mL .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol involves multiple steps, starting from camptothecin derivatives. The key steps include the introduction of the bicyclo[1.1.1]pentan-1-ylmethanol moiety and the formation of the amide bond. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
Applications De Recherche Scientifique
Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying camptothecin derivatives and their chemical properties.
Biology: Investigated for its effects on cell proliferation and apoptosis in various cell lines.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
The mechanism of action of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. The molecular targets and pathways involved include the DNA-topoisomerase I complex and the subsequent activation of apoptotic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Irinotecan: Another camptothecin derivative used as an anticancer agent.
Topotecan: A camptothecin analog with similar mechanisms of action.
SN-38: The active metabolite of Irinotecan with potent anticancer properties
Uniqueness
Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol stands out due to its unique bicyclo[1.1.1]pentan-1-ylmethanol moiety, which enhances its stability and potency compared to other camptothecin derivatives. This structural feature contributes to its superior ability to inhibit cell proliferation and its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C31H30FN3O6 |
|---|---|
Poids moléculaire |
559.6 g/mol |
Nom IUPAC |
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxamide |
InChI |
InChI=1S/C31H30FN3O6/c1-3-31(40)18-6-22-25-16(8-35(22)26(37)17(18)9-41-28(31)39)24-20(34-27(38)30-10-29(11-30,12-30)13-36)5-4-15-14(2)19(32)7-21(33-25)23(15)24/h6-7,20,36,40H,3-5,8-13H2,1-2H3,(H,34,38)/t20-,29?,30?,31-/m0/s1 |
Clé InChI |
NJOCUHWCWLJEOM-OXXUGIMDSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C78CC(C7)(C8)CO)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C78CC(C7)(C8)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


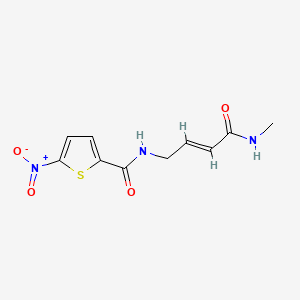
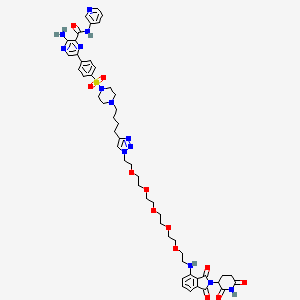


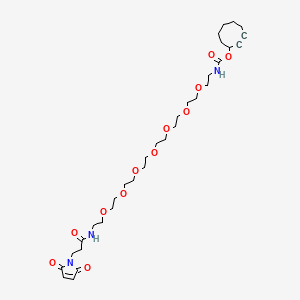
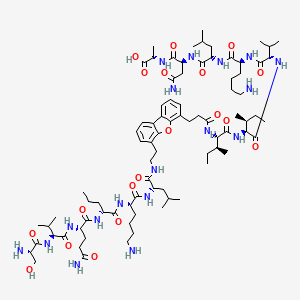
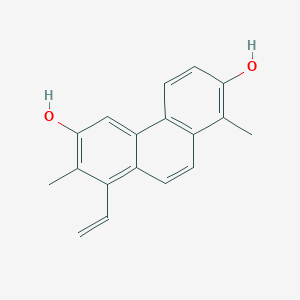

![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12382066.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12382068.png)
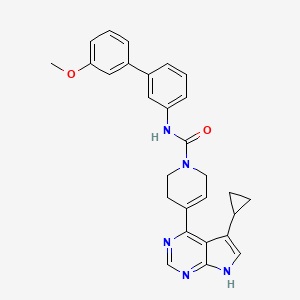

![(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid](/img/structure/B12382082.png)
